molecular formula C23H26Cl2N4O2 B2358602 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride CAS No. 1189421-89-3

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

Cat. No.: B2358602
CAS No.: 1189421-89-3
M. Wt: 461.39
InChI Key: NXNWVQJXGRFXIP-UHFFFAOYSA-N
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Description

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N4O2 and its molecular weight is 461.39. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxic Agents in Cancer Research : A study by Ghasemi, Sharifi, and Mojarrad (2020) explored a series of piperazin-2-one derivatives, including compounds similar to the one , for their cytotoxic activities against cancer cell lines. These compounds were synthesized through bioisosteric substitution and evaluated for their effectiveness in inhibiting cancer cell growth while showing lower cytotoxic activity against normal cell lines (Ghasemi, Sharifi, & Mojarrad, 2020).

  • Antimicrobial and Antifungal Applications : Gan, Fang, and Zhou (2010) investigated azole-containing piperazine derivatives, structurally related to the compound , for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant efficacy against various microbial strains, comparing favorably with standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

  • Antidepressant and Antianxiety Research : Kumar et al. (2017) focused on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally similar to the compound . These derivatives were evaluated for their antidepressant and antianxiety effects in animal models, suggesting potential therapeutic applications (Kumar et al., 2017).

  • Antitubercular Agents : Jallapally et al. (2014) synthesized a series of piperazine-thiosemicarbazone hybrids, including structures resembling the compound , for their potential as antitubercular agents. They found some of these compounds to be potent against Mycobacterium tuberculosis, with a low toxicity profile (Jallapally et al., 2014).

  • Antihypertensive Agents : Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, related to the compound , as potential antihypertensive agents. They explored the protonation of nitrogen atoms in these compounds and their pharmacological properties (Marvanová et al., 2016).

  • Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel compounds including 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanones. These compounds were evaluated for their anti-inflammatory properties, showing significant activity in vitro and moderate activity in vivo (Ahmed, Molvi, & Khan, 2017).

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2.ClH/c1-30-21-8-5-18(6-9-21)7-10-22(29)26-13-15-27(16-14-26)23-25-11-12-28(23)20-4-2-3-19(24)17-20;/h2-6,8-9,11-12,17H,7,10,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWVQJXGRFXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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